molecular formula C13H20N2O2 B13193296 Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13193296
M. Wt: 236.31 g/mol
InChI Key: NPPIQYFUZAKQRX-UHFFFAOYSA-N
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Description

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated imidazo[1,2-a]pyridine core. The molecule is substituted at position 2 with a branched butan-2-yl group and at position 3 with a methyl ester.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-4-9(2)11-12(13(16)17-3)15-8-6-5-7-10(15)14-11/h9H,4-8H2,1-3H3

InChI Key

NPPIQYFUZAKQRX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2CCCCC2=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like trifluoroacetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

a. Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CymitQuimica)

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : 220.27 g/mol
  • Key Differences : The cyclopropyl group at position 2 introduces steric strain and a smaller hydrophobic profile compared to the butan-2-yl substituent. This likely reduces lipophilicity (clogP ~2.1 estimated) and may influence binding interactions in biological systems. The compound is discontinued, suggesting synthetic challenges or stability issues .

b. Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (Parchem Chemicals)

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • Key Differences : The ethyl ester and isopropyl group enhance lipophilicity (clogP ~2.8) compared to the methyl ester and butan-2-yl group. The longer alkyl chain may improve membrane permeability but reduce metabolic stability .
Ester Group Variations

a. Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate

  • Molecular Formula : C₁₅H₁₄N₂O₄S
  • Molecular Weight : 318.35 g/mol
  • Key Differences: The additional pyrano ring and methylthio group introduce planar rigidity and electron-withdrawing effects, altering reactivity. The IR spectrum shows a carbonyl stretch at 1693 cm⁻¹, typical for ester functionalities .
Functional Group Modifications

a. 2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (American Elements)

  • Molecular Formula : C₁₁H₁₆ClN₅
  • Molecular Weight : 261.73 g/mol

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent (Position 2) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (Target) Butan-2-yl Methyl C₁₃H₂₀N₂O₂* 236.31* High lipophilicity, metabolic stability
Methyl 2-cyclopropyl analog Cyclopropyl Methyl C₁₂H₁₆N₂O₂ 220.27 Discontinued, lower clogP
Ethyl 2-(propan-2-yl) analog Propan-2-yl Ethyl C₁₃H₂₀N₂O₂ 236.31 Enhanced permeability, ISO-certified
Ethyl 7,9-dimethyl-4-methylthio derivative Ethyl C₁₅H₁₄N₂O₄S 318.35 IR carbonyl peak at 1693 cm⁻¹

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Methods : The target compound likely employs cyclocondensation strategies similar to , where solvent-free heating under reduced pressure is used for ring closure .
  • Structure-Activity Relationships (SAR) :
    • Butan-2-yl vs. Cyclopropyl : The branched butan-2-yl group likely enhances hydrophobic interactions in protein binding pockets compared to the strained cyclopropyl .
    • Methyl vs. Ethyl Ester : Methyl esters generally exhibit faster hydrolysis rates in vivo, which may limit half-life but reduce toxicity .
  • Stability and Storage : Analogs like the cyclopropyl derivative are sensitive to long-term storage, necessitating stringent conditions (e.g., inert atmosphere, -20°C) .

Biological Activity

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 2060032-20-2) is a synthetic compound that has garnered interest in various biological and pharmaceutical applications due to its unique chemical structure and potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O2C_{13}H_{20}N_{2}O_{2} with a molecular weight of 236.31 g/mol. The compound features an imidazo[1,2-a]pyridine core which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazo[1,2-a]pyridine moiety can act as a ligand for several receptors and enzymes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation of enzyme activity and subsequent effects on cellular pathways.
  • Receptor Binding : Preliminary studies suggest that this compound can bind to various receptors involved in neurotransmission and signaling pathways. This binding may influence physiological responses such as pain perception and mood regulation.

Antimicrobial Activity

Recent research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that similar compounds showed enhanced activity against resistant strains of bacteria when combined with conventional antibiotics. This suggests that this compound may also possess synergistic effects when used in combination therapies .

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold is recognized for its potential in cancer therapy:

  • Research Findings : Compounds within this class have been shown to inhibit cancer cell proliferation by interfering with polyamine metabolism—essential for tumor growth. Studies indicate that modifications to the structure can enhance selectivity for cancer cells while minimizing effects on normal cells .

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds:

  • Behavioral Studies : Research has suggested potential anxiolytic and antidepressant effects in animal models. The compound may modulate neurotransmitter systems involved in mood regulation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
5-Methylimidazo[1,2-a]pyridineStructureCarcinogenic potential
4-Aminoquinoline derivativesStructureAntimalarial

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